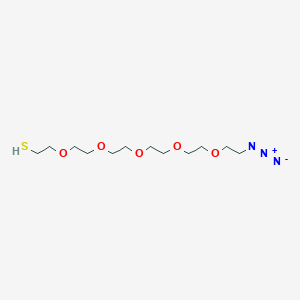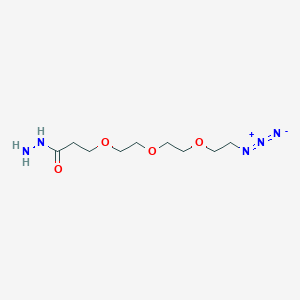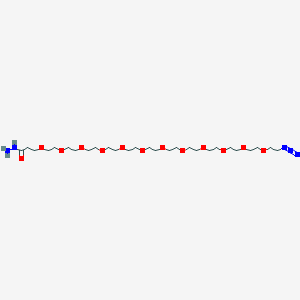
N3-PEG12-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG12-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG12-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a polyethylene glycol tosylate or mesylate.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functional group, forming polyethylene glycol azide.
Hydrazide Formation: The polyethylene glycol azide is further reacted with hydrazine or a hydrazine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N3-PEG12-Hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group of this compound reacting with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, and is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Does not require a catalyst and can be performed under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products
CuAAC: Forms a triazole ring as the major product.
SPAAC: Forms a triazole ring as the major product, similar to CuAAC but without the need for a copper catalyst
Scientific Research Applications
N3-PEG12-Hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
Mechanism of Action
N3-PEG12-Hydrazide exerts its effects through its azide functional group, which allows it to participate in click chemistry reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating protein levels within the cell .
Comparison with Similar Compounds
N3-PEG12-Hydrazide is unique due to its specific structure and functional groups, which make it highly suitable for click chemistry and PROTAC synthesis. Similar compounds include:
N3-PEG4-Hydrazide: A shorter polyethylene glycol linker with similar azide and hydrazide functional groups.
N3-PEG8-Hydrazide: An intermediate-length polyethylene glycol linker with similar functional groups.
N3-PEG24-Hydrazide: A longer polyethylene glycol linker with similar functional groups, offering greater flexibility and distance between ligands.
These similar compounds differ primarily in the length of the polyethylene glycol chain, which can affect the flexibility, solubility, and overall properties of the resulting PROTACs .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55N5O13/c28-31-27(33)1-3-34-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-35-4-2-30-32-29/h1-26,28H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERRITNVAYGGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N5O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

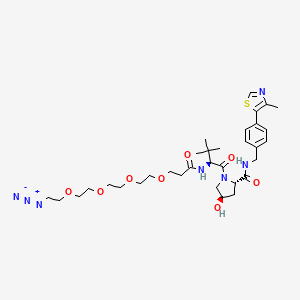

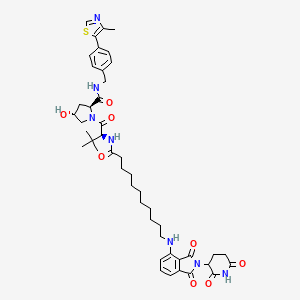
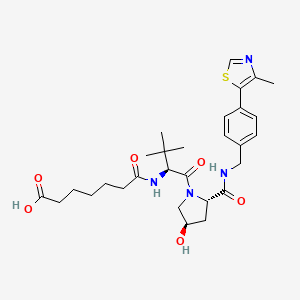
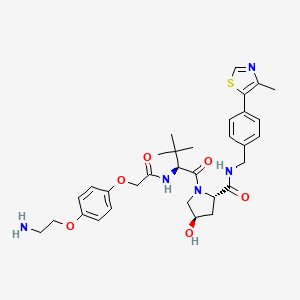
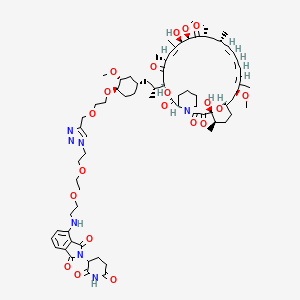
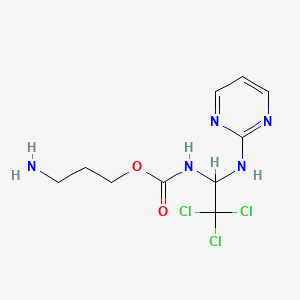
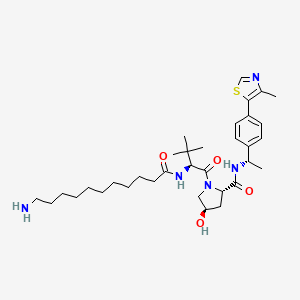
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)


